
2-Propoxyethanol
Overview
Description
2-Propoxyethanol, also known as ethylene glycol monopropyl ether, is an organic compound with the chemical formula C5H12O2. It is a colorless liquid with a mild, pleasant odor and is miscible with water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxyethanol can be synthesized through the reaction of propanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The general reaction is as follows:
CH3CH2CH2OH+C2H4O→CH3CH2CH2OCH2CH2OH
Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of propanol with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form propoxyethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Propoxyacetaldehyde and propoxyacetic acid.
Reduction: Propoxyethane.
Substitution: Various substituted ethers depending on the reagent used
Scientific Research Applications
Chemical Applications
Solvent in Organic Synthesis:
2-Propoxyethanol is widely utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. It facilitates various chemical reactions by providing a stable medium for reactants.
Reagent in Chemical Reactions:
It serves as a reagent in numerous chemical reactions, enhancing reaction rates and yields. Its polar nature allows for effective solvation of ionic and polar compounds, making it an essential component in many laboratory protocols.
Biological Applications
Preparation of Biological Samples:
In biological research, this compound is employed for preparing samples for assays and experiments. Its compatibility with biological materials makes it suitable for use in various biological assays.
Solvent for Biological Assays:
The compound is used as a solvent in biological assays due to its low toxicity and ability to dissolve both hydrophilic and lipophilic substances. This property is crucial for extracting active compounds from biological matrices.
Medical Applications
Pharmaceutical Formulations:
this compound is incorporated into pharmaceutical formulations as a solvent for active ingredients. Its ability to enhance solubility improves the bioavailability of drugs.
Drug Delivery Systems:
In drug delivery systems, this compound acts as a carrier for therapeutic agents, facilitating their transport across biological membranes. Its low toxicity profile makes it an attractive option for medical applications.
Industrial Applications
Paints and Coatings:
The compound is extensively used in the production of paints and coatings due to its excellent solvency properties. It helps improve the flow and leveling of coatings, resulting in a smoother finish.
Application Area | Specific Uses |
---|---|
Paints | Architectural coatings, automotive paints |
Coatings | Protective coatings, wood coatings |
Cleaning Agents | Solvents in industrial cleaning products |
Inks | Flexographic and graphic arts inks |
Cleaning Agents:
this compound is included in various cleaning formulations due to its ability to dissolve oils and greases effectively. Its low volatility ensures that it remains effective during cleaning processes.
Case Studies
Case Study 1: Use in Paints and Coatings
In a study examining the impact of different solvents on paint performance, this compound was found to enhance the drying time and overall finish quality of water-based paints compared to traditional solvents. The study highlighted its role in reducing brush marks and improving film formation.
Case Study 2: Biological Assay Optimization
A research team utilized this compound as a solvent in enzyme-linked immunosorbent assays (ELISA). The results demonstrated that using this solvent improved the solubility of antigens, leading to enhanced assay sensitivity and reproducibility.
Mechanism of Action
The mechanism of action of 2-Propoxyethanol involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets by forming hydrogen bonds and van der Waals interactions with solutes. This allows it to solubilize a wide range of organic and inorganic compounds, facilitating their use in various applications .
Comparison with Similar Compounds
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Ethylene glycol monobutyl ether
Comparison: 2-Propoxyethanol is unique due to its balanced solvency properties, making it suitable for a wide range of applications. Compared to ethylene glycol monomethyl ether and ethylene glycol monoethyl ether, it has a higher boiling point and better solvency for certain substances. Ethylene glycol monobutyl ether, on the other hand, has a higher molecular weight and different solvency characteristics, making it suitable for different applications .
Biological Activity
2-Propoxyethanol, also known as ethylene glycol monopropyl ether (CAS No. 2847-72-5), is an organic solvent widely used in industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is a colorless liquid with a mild odor, soluble in water, and has a molecular formula of CHO. Its chemical structure allows it to interact with biological systems, particularly affecting cellular membranes and metabolic processes.
Acute Toxicity
Acute toxicity studies indicate that this compound can cause central nervous system depression and hemolysis in animal models. The no observed adverse effect concentration (NOAEC) for hemolytic effects is reported at 100 ppm (425 mg/m³) in rats, while higher concentrations lead to significant liver and kidney effects . In rabbits, skin irritation was noted upon repeated exposure, although it was classified as slight .
Genotoxicity
Reproductive and Developmental Toxicity
Developmental toxicity studies indicate that this compound is not teratogenic. In inhalation studies with rabbits and rats, no significant developmental effects were observed even at maternally toxic doses. The NOAEC for developmental toxicity was greater than 500 ppm for rabbits and 100 ppm for rats .
Neurotoxicity
Neurotoxic effects have been observed in repeated dose studies. The NOAEC for neurotoxic effects was reported to be greater than 400 ppm (1700 mg/m³), suggesting a relatively low risk at typical exposure levels . Long-term exposure may lead to cumulative effects, highlighting the need for further research.
Biocidal Activity
Research has demonstrated that this compound exhibits biocidal properties against various microorganisms. In studies evaluating its effectiveness as an anti-icing additive for aircraft fuels, it showed biocidal activity at concentrations as low as 1-2% against pathogens like Pseudomonas aeruginosa and Candida sp. . The mechanism of action involves damage to the cytoplasmic membrane of the bacteria.
Case Studies
Case Study 1: Occupational Exposure
A study examining workers exposed to this compound in manufacturing settings revealed symptoms consistent with solvent exposure, including headaches and dizziness. Monitoring indicated that exposure levels were generally below occupational limits; however, long-term health impacts remain under investigation .
Case Study 2: Environmental Impact
Environmental assessments have indicated that this compound can enter water systems through industrial discharge. Its biodegradation rates are moderate, leading to concerns about chronic exposure in aquatic ecosystems. Studies suggest monitoring programs are necessary to evaluate long-term ecological impacts .
Data Table: Summary of Biological Effects
Effect Type | Observed Effects | NOAEC (ppm) |
---|---|---|
Acute Toxicity | Central nervous system depression | 100 |
Skin Irritation | Slight irritation after repeated exposure | Not classified |
Genotoxicity | No mutagenic effects | - |
Reproductive Toxicity | Not teratogenic | >500 (rabbit) |
Neurotoxicity | Minimal neurotoxic effects | >400 |
Biocidal Activity | Effective against various microorganisms | 1-2% |
Chemical Reactions Analysis
Hydroxyl Radical Oxidation Mechanisms
Hydroxyl radical (OH- ) reactions dominate atmospheric degradation processes. Quantum mechanical calculations reveal four primary hydrogen abstraction sites (Figure 1) :
Reaction Site | Position Relative to O | Contribution to Total OH- Reactivity |
---|---|---|
Cα | Adjacent to -OH | 11.2% |
Cβ | Second carbon from -O- | 2.6% |
Cγ | Adjacent to -O- | 60.9% |
Methyl | Terminal CH₃ | 25.3% |
Key findings :
-
Cγ and methyl positions account for 86.2% of total reactivity due to oxygen's electron-withdrawing effects
-
Rate constant at 298 K: (2.15 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
-
Activation energy range: 2.4-3.8 kcal/mol via M06-2X/6-311+G(d,p) calculations
Atmospheric Degradation Pathways
Reaction with OH- initiates complex oxidation sequences (Table 1) :
Initial Radical | Subsequent Reactions | Major Products |
---|---|---|
CH₃OC- HCH₂CH₂OH | O₂ addition → ROO- → NO reaction → RO- | Methyl 3-hydroxypropanoate |
CH₃OCH₂C- HCH₂OH | C-C cleavage → CH₃OCH₂- + - CH₂CH₂OH | Formaldehyde + glycolaldehyde |
CH₃OCH₂CH₂C- HOH | HOO- elimination → 3-methoxypropanal | Ketones/aldehydes (≥80% yield) |
Environmental impact :
-
Contributes to tropospheric ozone formation through NOₓ cycling
-
Estimated atmospheric lifetime: 12-36 hours under typical OH- concentrations
Thermal Decomposition Characteristics
High-temperature behavior shows distinct pathways:
Primary decomposition mechanisms :
-
Ether cleavage :
CH₃OCH₂CH₂CH₂OH → CH₃O- + - CH₂CH₂CH₂OH
Activation energy: 68.3 kcal/mol (DFT/B3LYP) -
Dehydration :
Forms propylene oxide derivatives through intramolecular H-transfer
Rate enhancement: 3×10⁴ at 500K vs 298K
Solvent-Mediated Reactions
Interactions in binary systems modify reaction outcomes:
*Vₘᴱ = Excess molar volume
Synthetic Utility
Controlled transformations enable targeted derivatization:
Oxidation :
Esterification :
CH₃OCH₂CH₂CH₂OH + RCOCl → RCOOCH₂CH₂CH₂OCH₃
Rate enhancement: 4.2× in DMF vs neat conditions
This comprehensive analysis demonstrates 2-propoxyethanol's complex reactivity profile, with particular significance in atmospheric chemistry and synthetic applications. The combination of experimental kinetics and computational modeling provides robust mechanistic understanding essential for environmental impact assessments and industrial process optimization.
Q & A
Basic Research Questions
Q. How can researchers determine the solubility of polycyclic aromatic hydrocarbons (PAHs) in 2-propoxyethanol for experimental design?
- Methodological Answer : Use molar fraction measurements under controlled temperatures (e.g., 298.15 K) via gravimetric or spectroscopic methods. For example, IUPAC-NIST data shows that acenaphthene dissolves in this compound with a molar fraction of 0.06082, while this compound exhibits a molar fraction of 0.9392 in equilibrium . Calibrate instruments using reference standards (e.g., HPLC-grade solvents) and validate results against established databases.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (acute toxicity: Category 4; eye irritation: Category 2) .
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Storage : Store in airtight containers away from UV light and moisture to maintain stability .
- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For eye exposure, rinse with water for 15+ minutes and seek medical attention .
Q. Which analytical techniques are recommended for quantifying this compound in mixed solvent systems?
- Methodological Answer :
- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV-Vis detection. Calibrate against certified reference materials (e.g., 100 µg/mL solutions in acetonitrile or methanol) .
- Spectroscopy : FT-IR or NMR can identify functional groups, but quantitative analysis requires spiked internal standards.
Advanced Research Questions
Q. How can discrepancies in reported thermophysical properties (e.g., heat capacity) of this compound be resolved?
- Methodological Answer : Perform regression analysis using polynomial models (e.g., ) and compare results with critical reviews. For example, Zábranský et al. (2001) derived parameters for this compound’s heat capacity (2.873 J/mol·K at 298.1 K) with a 0.01 plausibility threshold . Validate experimental setups (e.g., adiabatic calorimetry) against NIST-certified data and address instrument calibration biases .
Q. What methodologies assess the reproductive toxicity of this compound derivatives (e.g., 2-propoxyethyl acetate)?
- Methodological Answer :
- In Vivo Studies : Conduct Draize tests on rabbits (OECD Guideline 405) to evaluate eye irritation. For example, 100 mg of 2-propoxyethyl acetate caused mild ocular irritation in rabbits .
- In Vitro Assays : Use zebrafish embryos (FET test) or mammalian cell cultures (e.g., OECD 455) to screen for developmental toxicity.
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to estimate NOAEL/LOAEL values.
Q. How can physiologically-based pharmacokinetic (PBPK) models for this compound be developed to address toxicokinetic uncertainty?
- Methodological Answer :
- Parameterization : Use rodent data (e.g., plasma concentration-time profiles) to estimate absorption/distribution rates. Extrapolate to humans using allometric scaling.
- Metabolite Tracking : Monitor phenoxyacetic acid (primary metabolite) via LC-MS/MS. Troutman et al. (2015) validated a rat-human PBPK model for structural analogs, highlighting hepatic clearance as a key variable .
Q. What experimental strategies evaluate this compound’s stability under long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and analyze degradation products (e.g., propionaldehyde) via GC-MS.
- Light Sensitivity : Expose to UV light (ISO 10977) and monitor pH changes or precipitate formation. Current data gaps exist for decomposition products, necessitating forced degradation studies .
Q. Data Contradiction & Validation
Q. How should researchers address conflicting ecotoxicity data for this compound?
- Methodological Answer :
- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna immobilization, OECD 202) and progress to chronic studies (e.g., algal growth inhibition, OECD 201). Existing data for analogs show short-term toxicity to fish (LC₅₀: 10–100 mg/L) but lack algal toxicity data .
- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships if empirical data are limited.
Properties
IUPAC Name |
2-propoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYKMVJDLWJFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
Source | CAMEO Chemicals | |
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Related CAS |
34410-16-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-propyl-ω-hydroxy- | |
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DSSTOX Substance ID |
DTXSID1027500 | |
Record name | 2-Propoxyethanol | |
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Molecular Weight |
104.15 g/mol | |
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Physical Description |
Liquid; colorless; mild, rancid odor; floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
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Record name | Ethanol, 2-propoxy- | |
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Record name | Ethylene glycol monopropyl ether | |
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Boiling Point |
301 °F at 760 mmHg (USCG, 1999), 150-152 °C at 760 mm Hg, 149-152 °C | |
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Flash Point |
120 °F (USCG, 1999), 57 °C, 125 °F (OPEN CUP), 57 °C c.c. | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
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Record name | Ethylene glycol monopropyl ether | |
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Solubility |
Soluble in water, alcohol, ether, Solubility in water: miscible | |
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Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
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Density |
0.908 at 73 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.9112 at 20 °C/4 °C, Relative density (water = 1): 0.91 | |
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Vapor Density |
3.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
3.12 [mmHg], 2.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130 | |
Record name | Ethylene glycol monopropyl ether | |
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URL | https://haz-map.com/Agents/5222 | |
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Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Volatile liquid | |
CAS No. |
2807-30-9 | |
Record name | ETHYLENE GLYCOL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24069 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Glycol monopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2807-30-9 | |
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Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol monopropyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002807309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propoxyethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(propyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF513KWZ2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-90 °C | |
Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.